N-(2-(Methylamino)-2-oxoethyl)benzamide
Overview
Description
N-(2-(Methylamino)-2-oxoethyl)benzamide, also known as NMAE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Scientific Research Applications
Biological Activity Spectrum
A study described the biological activity of a series of N-(2-(arylamino)-1-alkyl-2-oxoethyl)benzamides, with activities against mycobacterial, bacterial, and fungal strains. These compounds showed activity comparable to or higher than standard drugs like isoniazid and ciprofloxacin (Imramovský et al., 2011).
Melanoma Cytotoxicity
N-(2-(diethylamino)ethyl)benzamides were found to be selective for melanotic melanoma, used for imaging in nuclear medicine. Benzamide derivatives conjugated with cytostatics showed enhanced toxicity against melanoma cells compared to the parent compounds (Wolf et al., 2004).
APN Inhibition
A series of hydroxamic acid analogues of N-(2-(Hydroxyamino)-2-oxoethyl)benzamides were synthesized, showing potent inhibitory activity against Aminopeptidase N (APN), a target for anti-cancer therapies (Lee et al., 2020).
Antibacterial Activity
A compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, derived from related benzamides showed antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Cancer Cell Cytotoxicity
N-Alkyl-2-(substitutedbenzamido) benzamides showed potent cytotoxic activity against cancer cell lines, indicating potential as anti-cancer agents (Youssef et al., 2020).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was identified as an orally active histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
Gelation Behavior and Crystal Engineering
N-(thiazol-2-yl) benzamide derivatives displayed gelation behavior and helped elucidate the role of methyl functionality in gelation/non-gelation behavior (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-12-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFFVOGHOGCISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429247 | |
Record name | N-(2-(Methylamino)-2-oxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Methylamino)-2-oxoethyl)benzamide | |
CAS RN |
25443-66-7 | |
Record name | N-(2-(Methylamino)-2-oxoethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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